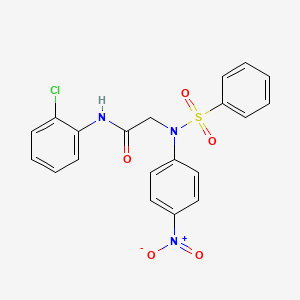
N~1~-(2-chlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2-chlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CNQX, is a compound that belongs to the class of quinoxaline derivatives. It is a potent and selective antagonist of the ionotropic glutamate receptors, particularly the AMPA subtype. CNQX has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
作用机制
N~1~-(2-chlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor site and blocks the binding of glutamate, thereby preventing the influx of calcium ions and the depolarization of the postsynaptic membrane. This results in the inhibition of synaptic transmission and the suppression of excitatory neuronal activity.
Biochemical and physiological effects:
N~1~-(2-chlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the induction of long-term potentiation (LTP), a cellular mechanism that underlies learning and memory. It also reduces the excitability of hippocampal neurons and suppresses the generation of epileptic seizures. In addition, N~1~-(2-chlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have neuroprotective effects against ischemic injury and oxidative stress.
实验室实验的优点和局限性
N~1~-(2-chlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA subtype of glutamate receptors, which allows for the specific investigation of the role of these receptors in various physiological and pathological processes. It is also relatively stable and can be easily synthesized in large quantities. However, N~1~-(2-chlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has some limitations, including its potential toxicity and the possibility of off-target effects on other glutamate receptor subtypes.
未来方向
There are several future directions for the use of N~1~-(2-chlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide in scientific research. One area of interest is the investigation of the role of glutamate receptors in psychiatric disorders such as depression and schizophrenia. N~1~-(2-chlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been proposed as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more selective and potent antagonists of glutamate receptors, which could have therapeutic applications in a wide range of neurological and psychiatric disorders.
合成方法
N~1~-(2-chlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized by several methods, including the reaction of 2-chloroaniline, 4-nitrophenylhydrazine, and phenylsulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with glycine to form N~1~-(2-chlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. Other methods involve the use of different starting materials and reaction conditions.
科学研究应用
N~1~-(2-chlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. It has been shown to be effective in blocking the excitatory effects of glutamate on AMPA receptors, which are involved in synaptic plasticity, learning, and memory. N~1~-(2-chlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been used to study the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O5S/c21-18-8-4-5-9-19(18)22-20(25)14-23(15-10-12-16(13-11-15)24(26)27)30(28,29)17-6-2-1-3-7-17/h1-13H,14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLOPLATHMBAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5231976.png)
![4-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5231988.png)
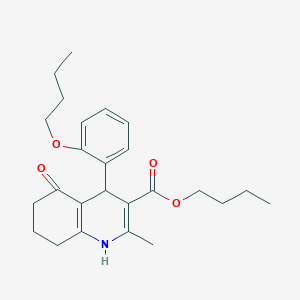
![N-(1-{1-[(1-ethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5232010.png)
![N-[(5-methyl-2-furyl)methyl]-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5232017.png)
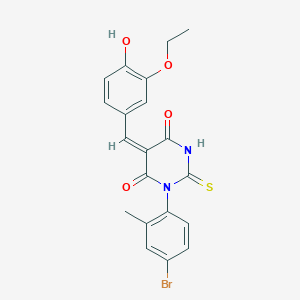
![2-(1H-benzimidazol-1-ylmethyl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5232030.png)
![1-acetyl-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5232034.png)
![3-(5-{[3-(1-naphthyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5232039.png)
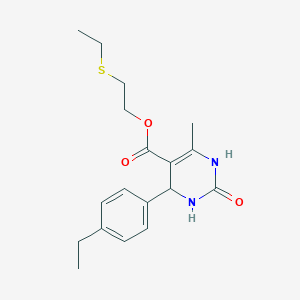
![4-[(4-ethylphenyl)sulfonyl]-N-(2-phenylethyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5232050.png)

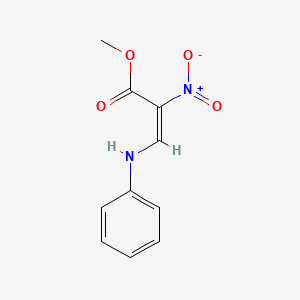
![1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol](/img/structure/B5232083.png)